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molecular formula C12H12N2O2 B8294756 6-(4-methoxy-phenyl)-4-methyl-2H-pyridazin-3-one

6-(4-methoxy-phenyl)-4-methyl-2H-pyridazin-3-one

Cat. No. B8294756
M. Wt: 216.24 g/mol
InChI Key: BCYSNXQULLFMPU-UHFFFAOYSA-N
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Patent
US08207168B2

Procedure details

A mixture of the product from step 1 (6-(4-methoxy-phenyl)-4-methyl-4,5-dihydro-2H-pyridazin-3-one; 1.96 g, 9 mmol) and Cu(II) Cl2 (2.48 g, 2 eq.) in of acetonitrile (15 mL) was heated to 70° C. for 2 h. The reaction was quenched with ice-water (˜100 mL), the resulting solid was collected and crystallized from isopropanol to give 1.42 g (73%) of 6-(4-methoxy-phenyl)-4-methyl-2H-pyridazin-3-one: Mp 265-7° C.; MS m/z 217 (M+H).
Name
product
Quantity
1.96 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu(II) Cl2
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH2:10][CH:11]([CH3:16])[C:12](=[O:15])[NH:13][N:14]=2)=[CH:5][CH:4]=1>C(#N)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[C:11]([CH3:16])[C:12](=[O:15])[NH:13][N:14]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
product
Quantity
1.96 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1CC(C(NN1)=O)C
Name
Cu(II) Cl2
Quantity
2.48 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with ice-water (˜100 mL)
CUSTOM
Type
CUSTOM
Details
the resulting solid was collected
CUSTOM
Type
CUSTOM
Details
crystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1C=C(C(NN1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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